2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate
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Overview
Description
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the diazonium family, which is characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate typically involves the diazotization of 2-chloro-4-[(3-nitrophenyl)diazenyl]aniline. This process includes the reaction of the aniline derivative with nitrous acid (HNO₂) in the presence of a mineral acid such as hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then treated with hydrogen sulfate to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as hydroxyl (-OH), halogens (e.g., iodine), or other nucleophiles.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like potassium iodide (KI) for halogenation or water for hydroxylation.
Coupling Reactions: Involve phenols or aromatic amines in alkaline conditions, often at low temperatures to prevent decomposition of the diazonium salt.
Major Products Formed
Substitution Reactions: Products include phenols, halogenated aromatic compounds, and other substituted aromatic derivatives.
Coupling Reactions: Products are azo compounds, which are widely used as dyes and pigments.
Scientific Research Applications
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly azo dyes.
Biology: Employed in biochemical assays and as a labeling reagent for studying biological molecules.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. These reactions often involve the transfer of electrons and the formation of nitrogen gas as a byproduct .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: Another chlorinated nitrophenol compound with similar chemical properties.
4-chloro-2-nitroaniline: Shares structural similarities and is used in similar applications.
2,6-dichloro-4-nitrophenol: A related compound with additional chlorine substituents.
Uniqueness
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate is unique due to its diazonium group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it particularly valuable in the synthesis of azo compounds and other complex organic molecules.
Properties
CAS No. |
94276-12-7 |
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Molecular Formula |
C12H8ClN5O6S |
Molecular Weight |
385.74 g/mol |
IUPAC Name |
2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C12H7ClN5O2.H2O4S/c13-11-7-9(4-5-12(11)15-14)17-16-8-2-1-3-10(6-8)18(19)20;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
XRRAQYRLBWIDNQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)[N+]#N)Cl.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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